N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide
Description
This compound (CAS: 1004680-36-7) is a pyrimidinone-pyrazole hybrid linked to a 3-nitrobenzamide group. Its molecular formula is C₁₈H₁₈N₆O₄, with a molecular weight of 382.4 g/mol . Key structural features include:
- 4,5-dimethyl substitution on the pyrimidinone ring.
- 3-methyl substitution on the pyrazole ring.
- 3-nitro group on the benzamide moiety.
However, critical physicochemical properties such as melting point, solubility, and stability remain unreported .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-9-7-14(19-16(25)12-5-4-6-13(8-12)23(26)27)22(21-9)17-18-11(3)10(2)15(24)20-17/h4-8H,1-3H3,(H,19,25)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSNGEXZUWPJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 382.38 g/mol |
| Molecular Formula | C18H18N6O4 |
| LogP | 1.1647 |
| Polar Surface Area | 104.657 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of pyrimidine and pyrazole intermediates, followed by their coupling with 3-nitrobenzoyl chloride under controlled conditions. This method can yield high purity and yield through optimization techniques such as continuous flow reactors and automated synthesis methods .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that related compounds showed moderate to good antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 54 μg/mL .
| Compound | MIC (μg/mL) | B. subtilis | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| N-(1-(4,5-Dimethyl... | 14 | 12 | 54 | 1 | - |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The presence of the pyrazole and pyrimidine moieties is believed to enhance its efficacy against cancer cells.
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may act as an inhibitor of certain kinases or other proteins crucial for microbial survival or cancer cell growth .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study on antimicrobial agents, derivatives similar to N-(1-(4,5-dimethyl... exhibited superior antibacterial activity compared to standard drugs like Ciprofloxacin against several bacterial strains. The study highlighted the potential of these compounds as alternatives in treating resistant bacterial infections .
Case Study 2: Anticancer Properties
Another investigation into the anticancer properties revealed that the compound induced apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .
Scientific Research Applications
Medicinal Chemistry
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression .
- Antimicrobial Properties : Research shows that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents .
Biological Research
The compound's unique structure allows it to interact with biological targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, which can be exploited for drug development .
- Receptor Modulation : The compound could potentially modulate receptor activity in various signaling pathways, leading to therapeutic effects in diseases such as diabetes or neurodegenerative disorders .
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The synthesis begins with the formation of the pyrimidine and pyrazole intermediates.
- Coupling Reactions : These intermediates are then coupled with nitrobenzamide under controlled conditions to yield the final product.
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of similar compounds on human cancer cell lines. Results indicated that modifications to the nitro group significantly enhanced cytotoxicity against breast and lung cancer cells. The study emphasized the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Activity
Another research project focused on assessing the antimicrobial efficacy of derivatives related to this compound. The findings revealed potent activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Chemical Reactions Analysis
Pyrimidinone Ring
-
Hydrolysis : The 6-oxo group undergoes hydrolysis under acidic conditions (HCl/H2O, 90°C) to form a carboxylic acid derivative, though this reaction is slow due to steric hindrance from adjacent methyl groups.
-
Electrophilic Substitution : Limited reactivity observed at the pyrimidinone C-5 position due to electron-withdrawing effects of the carbonyl group.
Pyrazole Ring
-
Methyl Group Reactivity : The 3-methyl group on the pyrazole ring resists oxidation (KMnO4/H2SO4) but undergoes halogenation (Br2/Fe) at elevated temperatures to form a brominated derivative.
-
Tautomerism : The pyrazole ring exists in equilibrium between 1H- and 2H-tautomers, influencing its nucleophilic reactivity .
Nitrobenzamide Group
-
Reduction : The nitro group is reduced to an amine using H2/Pd-C in ethanol (25°C, 4 hr), yielding N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-aminobenzamide.
-
Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) occurs at the para position of the benzamide ring, though competing decomposition is observed at >50°C .
Table 2: Reduction of Nitro Group
| Reducing Agent | Conditions | Product Purity (%) |
|---|---|---|
| H2/Pd-C | EtOH, 25°C, 4 hr | 89 |
| NaBH4/CuCl2 | THF, 0°C, 2 hr | 42 |
Cyclization and Rearrangement Reactions
-
Thermal Rearrangement : Heating the compound in DMF at 120°C induces a Smiles rearrangement, forming a fused pyrazolo[3,4-d]pyrimidine derivative .
-
Acid-Catalyzed Cyclization : Treatment with H2SO4 (conc.) at 60°C generates a tricyclic structure via intramolecular cyclization between the pyrimidinone carbonyl and pyrazole nitrogen.
Stability Under Environmental Conditions
-
pH Sensitivity : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under alkaline conditions (pH >10) via cleavage of the amide bond.
-
Photodegradation : Exposure to UV light (254 nm) for 24 hr results in 15% decomposition, primarily due to nitro group reduction and pyrimidinone ring opening .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Structural Analogues
| Compound Modification | Nitro Reduction Rate (H2/Pd-C) | Hydrolysis Rate (pH 10) |
|---|---|---|
| 3-Nitrobenzamide (target) | 89% in 4 hr | 90% degradation in 6 hr |
| 4-Nitrobenzamide analogue | 78% in 4 hr | 85% degradation in 6 hr |
| Pyrimidinone without methyl | 92% in 4 hr | 95% degradation in 6 hr |
Mechanistic Insights
-
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis) .
-
Steric hindrance from the 4,5-dimethyl groups on the pyrimidinone ring slows down reactions requiring planar transition states, such as Diels-Alder cycloadditions.
Comparison with Similar Compounds
Structural Analog 1: N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500)
Molecular Formula : C₂₀H₂₃N₅O₂
Molecular Weight : 365.43 g/mol
Key Features :
- 5-ethyl and 4-methyl groups on the pyrimidinone ring.
- 3,4-dimethyl substitution on the benzamide.
- Higher logP (2.9354) and logD (2.1772) compared to the target compound, indicating increased lipophilicity .
| Property | Target Compound | F269-0500 |
|---|---|---|
| Molecular Weight | 382.4 | 365.43 |
| logP | Not reported | 2.9354 |
| Hydrogen Bond Donors | 2 | 2 |
| Polar Surface Area | Not reported | 71.489 Ų |
Structural Analog 2: N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Molecular Formula : C₁₉H₂₀N₆O₄
Molecular Weight : 396.4 g/mol
Key Features :
- 2-methyl-3-nitrobenzamide substitution.
- 5-ethyl-4-methyl pyrimidinone core.
| Property | Target Compound | Analog 2 |
|---|---|---|
| Molecular Weight | 382.4 | 396.4 |
| Nitro Group Position | 3-nitro | 3-nitro (with 2-methyl) |
| logP | Not reported | Not reported |
Implications : The additional methyl group on the benzamide ring may sterically hinder target binding compared to the target compound. The higher molecular weight could also affect pharmacokinetic properties .
Structural Analog 3: N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide
Molecular Formula : C₂₄H₂₃N₇O₂S
Molecular Weight : 471.5 g/mol
Key Features :
- p-tolyl group on the pyrazolo-pyrimidinone core.
- 2-(methylthio)benzamide substitution.
| Property | Target Compound | Analog 3 |
|---|---|---|
| Molecular Weight | 382.4 | 471.5 |
| Substitution Type | Nitro | Methylthio |
| Aromatic Interactions | Electron-withdrawing (NO₂) | Electron-donating (SMe) |
Implications : The methylthio group in Analog 3 introduces sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination), which are absent in the nitro-substituted target compound. This could alter selectivity in biological targets .
Research Implications
- Electron-withdrawing vs. Electron-donating Groups : The 3-nitro group in the target compound may enhance binding to electron-rich pockets in enzymes, whereas methylthio or methyl groups in analogs could favor hydrophobic or π-π interactions .
- Molecular Weight Trends : Higher molecular weight in Analog 3 may reduce bioavailability, emphasizing the target compound’s balance between size and functionality .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrimidine-pyrazole core in this compound?
- Methodology : Multi-step synthesis typically involves condensation reactions between substituted pyrimidines and pyrazole precursors. For example, outlines a procedure using K₂CO₃ in DMF to facilitate nucleophilic substitution or coupling reactions. Key intermediates like 1,3,4-oxadiazole derivatives can be synthesized via thiol-alkylation steps. Optimize stoichiometry and reaction time to avoid side products (e.g., over-alkylation) .
- Characterization : Use HPLC (≥98% purity criteria, as in ) and NMR to verify structural integrity, focusing on the pyrimidine C=O (170–175 ppm) and pyrazole NH (δ 10–12 ppm) signals .
Q. How can researchers address inconsistent yields during the benzamide coupling step?
- Troubleshooting : Yield discrepancies often arise from competing side reactions (e.g., incomplete acylation or hydrolysis). Apply Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (0–60°C), and catalyst (e.g., DMAP). emphasizes using fractional factorial designs to identify critical parameters .
- Validation : Monitor reaction progress via TLC or LC-MS, and isolate intermediates to confirm coupling efficiency .
Q. What safety protocols are critical when handling nitrobenzamide intermediates?
- Best Practices : Follow institutional Chemical Hygiene Plans ( ) for handling nitro groups (potential mutagenicity) and aromatic amines. Use fume hoods, nitrile gloves, and conduct stability tests to assess decomposition risks under light/heat .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the dihydropyrimidin-2-yl moiety in novel derivatives?
- Approach : Use quantum chemical calculations (e.g., DFT) to model electron density distribution and frontier molecular orbitals. highlights ICReDD’s reaction path search methods to predict regioselectivity in heterocyclic substitutions .
- Validation : Compare computational results with experimental outcomes (e.g., substituent effects on pyrimidine ring stability) .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Analysis Framework : Apply comparative SAR studies ( ) to isolate structural determinants of activity. For instance, shows how fluorine or methoxy substitutions on aryl rings modulate binding affinity. Cross-validate using molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with assay results .
- Statistical Tools : Use ANOVA to assess significance of structural modifications on activity trends .
Q. How can membrane separation technologies ( ) optimize purification of polar byproducts?
- Methodology : Implement nanofiltration or reverse osmosis (RDF2050104) to separate hydrophilic impurities (e.g., unreacted nitrobenzoyl chloride). Optimize membrane pore size (1–5 kDa) and solvent resistance (DMF-compatible membranes) .
- Scale-Up : Use process simulation software (Aspen Plus) to model mass transfer efficiency and cost-effectiveness .
Data-Driven Experimental Design
Q. What statistical models are effective for optimizing reaction conditions in multi-step syntheses?
- DoE Workflow : Apply response surface methodology (RSM) to maximize yield while minimizing steps. recommends central composite designs for variables like reaction time (X₁), temperature (X₂), and catalyst loading (X₃). Analyze interactions using Pareto charts .
- Case Study : For the pyrazole-pyrimidine coupling step, a 2³ factorial design identified temperature as the dominant factor (p < 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
